4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium
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Overview
Description
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium is a compound that features an indole moiety linked to a pyridinium ring via an ethenyl bridge
Preparation Methods
The synthesis of 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium typically involves the reaction of 1-methylpyridinium salts with indole derivatives. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl bridge. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl bridge to form the corresponding ethyl derivative.
Scientific Research Applications
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on cell signaling and receptor interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders due to its ability to interact with specific molecular targets.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity and affecting cellular processes. The compound may also interact with DNA and RNA, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium include other indole derivatives such as:
1H-indole-3-carbaldehyde: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-hydroxy-1H-indole-3-ylacetaldehyde: Used in the study of neurotransmitter metabolism and as a precursor for the synthesis of more complex molecules.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Investigated for its anti-inflammatory and analgesic properties.
These compounds share the indole core structure but differ in their functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15N2+ |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1 |
InChI Key |
REPRLCRXMJXHAW-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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